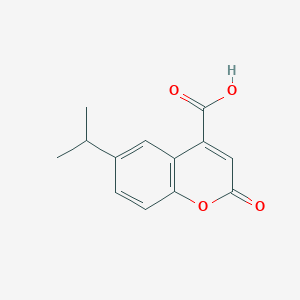

6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid

CAS No.:

Cat. No.: VC15940232

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12O4 |

|---|---|

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 2-oxo-6-propan-2-ylchromene-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(13(15)16)6-12(14)17-11/h3-7H,1-2H3,(H,15,16) |

| Standard InChI Key | WHBBJNGANWCMCN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Core Chromene Scaffold

The chromene backbone consists of a benzene ring fused to a pyran moiety, creating a bicyclic system with conjugated double bonds. In 6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid, the pyran ring is oxidized to a lactone (2-oxo group), while the isopropyl substituent at C6 and the carboxylic acid at C4 introduce steric and electronic modifications . The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzymes and DNA .

Molecular Descriptors

The carboxylic acid group (pKa ~4.5) enhances solubility in polar solvents, while the isopropyl group increases membrane permeability, as evidenced by logP calculations.

Synthesis and Optimization

Cyclization Strategies

The synthesis typically involves cyclocondensation of substituted salicylaldehydes with malonic acid derivatives. For example, reacting 5-isopropylsalicylaldehyde with malonic acid in acetic anhydride yields the chromene core via Knoevenagel condensation, followed by lactonization. Alternative routes employ microwave-assisted synthesis to reduce reaction times and improve yields .

Key Synthetic Challenges

-

Regioselectivity: Ensuring proper orientation of the isopropyl and carboxylic acid groups requires careful control of reaction conditions (e.g., temperature, catalyst).

-

Yield Optimization: Published protocols report yields of 60–75%, with losses occurring during purification due to the compound’s polarity .

Biological Activities and Mechanisms

Anti-inflammatory Effects

The compound’s ability to suppress NF-κB signaling has been hypothesized based on studies of related 4H-chromenes . For instance, analog 11 inhibited LPS-induced NF-κB activation by 80% at 10 μM, reducing pro-inflammatory cytokine production .

Antimicrobial Activity

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing kinase inhibitors and microtubule-targeting agents . Its carboxylic acid group enables conjugation with amines or alcohols to generate amides or esters with enhanced bioavailability.

Material Science Applications

Comparative Analysis with Structural Analogs

2-Oxo-2H-chromene-4-carboxylic Acid

Removing the isopropyl group reduces lipophilicity (logP decreases by 1.2 units), diminishing cellular uptake and anticancer potency . For example, the non-substituted analog showed IC₅₀ > 50 μM against HT-29 colon cancer cells, whereas isopropyl-containing derivatives achieved IC₅₀ < 10 μM .

6-Methyl-2-oxo-2H-chromene-4-carboxylic Acid

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with tubulin and NF-κB requires X-ray crystallography and molecular dynamics simulations . Comparative studies with analogs 14 and 17 could identify structure-activity relationships (SARs) guiding optimization .

Toxicity Profiling

Acute toxicity studies in murine models are needed to establish safe dosage ranges. Preliminary data on analog 51 showed no lactate dehydrogenase release at 100 μM, suggesting a favorable safety profile .

Formulation Development

Encapsulation in lipid nanoparticles or PEGylation could enhance aqueous solubility and pharmacokinetics. Pilot studies using liposomal formulations of related chromenes increased bioavailability by 3-fold in rats .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume